molecular formula C10H15N3O B1600784 1-(3-Methoxypyridin-2-yl)piperazine CAS No. 80827-67-4

1-(3-Methoxypyridin-2-yl)piperazine

Cat. No. B1600784
CAS RN: 80827-67-4
M. Wt: 193.25 g/mol
InChI Key: KLNMSBVPRVBART-UHFFFAOYSA-N
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Description

“1-(3-Methoxypyridin-2-yl)piperazine” is a chemical compound with the CAS Number: 80827-67-4 . It has a molecular weight of 193.25 . The compound is typically stored in a refrigerator and is available in the form of a light brown to dark brown liquid .


Molecular Structure Analysis

The IUPAC Name of the compound is 1-(3-methoxy-2-pyridinyl)piperazine . The InChI Code is 1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a yellow or light brown to dark brown liquid or solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

PDE5 Inhibition and Hypertension Treatment

1-(3-Methoxypyridin-2-yl)piperazine derivatives have been studied for their potential as phosphodiesterase 5 (PDE5) inhibitors. Hughes et al. (2010) reported on a compound from this series, demonstrating robust in vivo blood pressure lowering effects in a rat model. This compound also showed brain penetration, making it a useful agent for evaluating the therapeutic potential of central inhibition of PDE5 and has entered clinical trials (Hughes et al., 2010).

HIV-1 Reverse Transcriptase Inhibition

Romero et al. (1994) explored analogues of 1-(3-Methoxypyridin-2-yl)piperazine for their inhibition of HIV-1 reverse transcriptase. They found that bis(heteroaryl)piperazines (BHAPs) derived from this compound were significantly more potent than the lead molecule, indicating their potential use in HIV-1 treatment (Romero et al., 1994).

Oncology: Therapeutic and Diagnostic Applications

A study by Abate et al. (2011) focused on analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential use in oncology, both therapeutically and diagnostically. These analogues were designed with reduced lipophilicity and showed promise in receptor affinity and tumor cell penetration (Abate et al., 2011).

Phosphoinositide-3-Kinase Inhibition

Lanman et al. (2014) investigated the replacement of the piperazine sulfonamide portion of PI3Kα inhibitors with alcohols. A derivative containing a 1-(3-Methoxypyridin-2-yl)piperazine moiety exhibited good in vitro efficacy and pharmacokinetic parameters, demonstrating its potential as a PI3Kα inhibitor (Lanman et al., 2014).

Tocolytic Activity

Lucky and Omonkhelin (2009) synthesized and evaluated a compound related to 1-(3-Methoxypyridin-2-yl)piperazine for tocolytic activity, finding significant inhibition of uterine smooth muscle contractions in rats. This suggests its potential application in preventing premature labor (Lucky & Omonkhelin, 2009).

Dopaminergic Ligand Exploration

Penjišević et al. (2016) synthesized derivatives of 1-(3-Methoxypyridin-2-yl)piperazine as probes for mapping dopamine D2 receptor binding sites. Their study contributes to understanding the dopaminergic system and potential therapeutic applications for disorders related to dopamine dysfunction (Penjišević et al., 2016).

Antimicrobial Activity

Patel et al. (2011) researched new pyridine derivatives, including those based on 1-(3-Methoxypyridin-2-yl)piperazine, and screened them for antimicrobial activity. They observed modest activity against various bacterial and fungal strains, suggesting potential applications in infection control (Patel et al., 2011).

Selective Killing of Bacterial Persisters

Kim et al. (2011) discovered a compound derived from 1-(3-Methoxypyridin-2-yl)piperazine that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This finding has significant implications for treating chronic infections and addressing antibiotic resistance (Kim et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332, H315, H319, and H335 . The precautionary statements are P261, P280, P305, P351, and P338 .

properties

IUPAC Name

1-(3-methoxypyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNMSBVPRVBART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509951
Record name 1-(3-Methoxypyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxypyridin-2-yl)piperazine

CAS RN

80827-67-4
Record name 1-(3-Methoxypyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 966 mg (6.7 mmol) of 2-Chloro-6-methoxypyridine and 2.90 g (34 mmol) of piperazine in a pressure flask was added 3.3 mL dimethylformamide, and the mixture was heated at 115° C. for 5 hours. The solution was allowed to cool before opening the flask, and the resulting slurry was partitioned between ethyl acetate and water. The phases were separated, and the aqueous phase was back-extracted once with ethyl acetate. The combined ethyl acetate phases were washed once with brine, dried over Na2SO4, filtered, and the filtrate was acidified with 2M HCl in ether. The product crystallized overnight, and was isolated by filtration to give a white solid: 1H NMR (D2O, 400 MHz) 7.73 (t, 1H), 6.52 (d, 1H), 6.31 (d, 1H), 3.81 (s, 3H), 3.68 (m, 4H), 3.26 (m, 4H) ppm.
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966 mg
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2.9 g
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3.3 mL
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Synthesis routes and methods II

Procedure details

The 2-chloro-3-methoxypyridine (VI) was treated with piperazine in a refluxing isopropanol medium according to the procedure of Example 3 and, following a similar work-up, gave the desired IIIc intermmediate.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Anhydrous piperazine (45.6 g) and 2-bromo-3-methoxypyridine (10.0 g) were heated neat in an autoclave at 100° C. for 20 h. Upon cooling, the mixture was treated with 5% NaCO3 (20 mL) and extracted with CH2Cl2 (3×50 mL). The extracts were dried using anhydrous K2CO3, filtered, and concentrated under reduced pressure to yield 1-(3-methoxy-2pyridinyl)piperazine (III; 8.43 g; 82%) after silica gel chromatography (CH2Cl2/MeOH/NH4OH; 93:7:0.7).
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45.6 g
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10 g
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Synthesis routes and methods V

Procedure details

2-Chloro-3-methoxypyridine, 7 g., 0.05 mole) was allowed to react with 21.5 g. (0.25 moles) of piperazine in the presence of 34.5 g. (0.25 mole) of pulverized potassium carbonate employing 150 ml. of amyl alcohol as reaction medium. The mixture was heated at reflux in a round bottom flask after drying the reaction mixture by distillation. A reflux period of 20 hrs. following elimination of the water was employed. The reaction mixture was filtered while hot and the solvent was removed from the filtrate by distillation. The residue was triturated with chloroform and 1 g. of solid was removed by filtration. The chloroform was removed from the filtrate by distillation yielding 3.88 g. of the desired product which was purified by distillation, b.p. 120°-124°/0.1 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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